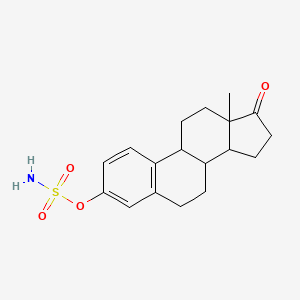
Estrone Sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Estrone Sulfamate typically involves the reaction of estrone with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Mechanism of STS Inhibition
EMATE acts as an irreversible inhibitor via covalent modification of STS. Critical mechanistic insights:
-
Sulfamate group requirement : Free N–H in the sulfamate (–O–SO<sub>2</sub>–NH<sub>2</sub>) is essential for activity. N-methylation or cyclic sulfamate derivatives abolish inhibition .
-
Proposed pathways :
Crystallographic studies confirm STS active-site residues (e.g., FGS75) coordinate with the sulfamate group, stabilizing enzyme-inhibitor interactions .
Metabolic Stability and Selectivity
EMATE exhibits unique pharmacokinetic properties:
-
Erythrocyte sequestration : Binds carbonic anhydrase II in red blood cells, avoiding hepatic first-pass metabolism .
-
Lack of estrogenicity : Unlike estrone sulfate, EMATE is not hydrolyzed to estrone due to STS inhibition, preventing estrogen receptor activation .
In vitro studies show minimal off-target effects :
-
No inhibition of aromatase or 17β-hydroxysteroid dehydrogenase (17β-HSD1) at ≤10 μM .
-
Selective STS inhibition (IC<sub>50</sub> = 65 pM in MCF-7 cells) .
Analogues and Derivatives
Recent efforts to optimize EMATE include:
-
Oxime derivatives : Estrone oxime sulfamate (OMATE) retains STS inhibition (IC<sub>50</sub> ≈ 0.1 nM) but induces mitotic arrest in breast cancer cells via β-tubulin disruption .
-
17α-Substituted variants : Estradiol sulfamate (E2MATE) is metabolized to EMATE, showing prolonged STS inhibition in vivo .
Clinical Implications
While EMATE itself caused estrogenic effects in rodents , its derivatives are under investigation for:
-
Hormone-dependent cancers : Blocking intratumoral estrone-to-estradiol conversion .
-
Endometriosis : Reducing local estrogen biosynthesis via STS inhibition .
Experimental data highlight EMATE’s potential as a scaffold for next-generation STS inhibitors with enhanced selectivity and metabolic stability.
Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment
Estrone sulfamate has been investigated for its efficacy in treating breast cancer, particularly in cases where tumors are hormone-dependent. Studies indicate that it may enhance the effectiveness of existing hormonal therapies by providing a dual-targeting approach alongside aromatase inhibitors .
Cervical Carcinoma
Recent research highlighted the effectiveness of 13α-estrone sulfamate against HPV16-positive human invasive cervical carcinoma cell lines (SiHa). The compound exhibited significant antineoplastic potency, suggesting its potential as a therapeutic agent in treating cervical cancer .
Hormone Replacement Therapy (HRT)
This compound is being explored as a prodrug for hormone replacement therapy. Its ability to convert into active estrogens upon metabolic activation allows it to alleviate menopausal symptoms effectively. Clinical evaluations have shown that this compound can provide systemic estrogenic activity significantly higher than its parent compounds .
Clinical Trials on this compound
Several clinical trials have investigated the safety and efficacy of this compound as a treatment option for various cancers and in HRT contexts. For instance, one study demonstrated that this compound could effectively inhibit STS activity in breast cancer patients, leading to reduced tumor growth rates .
Comparative Studies with Other Estrogens
Comparative studies have shown that this compound exhibits systemic estrogen activity 10-90 times greater than that of its parent estrogen compounds. This enhanced potency positions it as a compelling candidate for further development in both oncological and hormonal therapies .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Wirkmechanismus
The mechanism of action of Estrone Sulfamate involves the inhibition of steroid sulfatase. This enzyme is responsible for the hydrolysis of sulfate esters of steroids, which is a key step in the metabolism of estrogens. By inhibiting this enzyme, the compound reduces the levels of active estrogens, thereby exerting its effects. The molecular targets include the active site of steroid sulfatase, where the sulfamate group forms a covalent bond with the enzyme, leading to its inactivation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estrone: A naturally occurring estrogen that is structurally similar but lacks the sulfamate group.
Estradiol: Another estrogen with a similar core structure but different functional groups.
Estrone sulfate: The sulfate ester of estrone, which is a substrate for steroid sulfatase.
Uniqueness
The uniqueness of Estrone Sulfamate lies in its potent inhibition of steroid sulfatase. This property makes it a valuable tool in research and potential therapeutic applications, particularly in the context of hormone-dependent cancers.
Eigenschaften
Molekularformel |
C18H23NO4S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfamate |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22) |
InChI-Schlüssel |
RVKFQAJIXCZXQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













